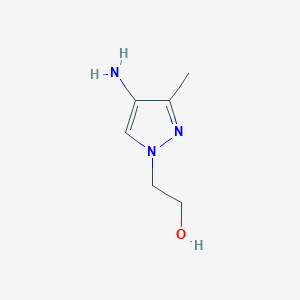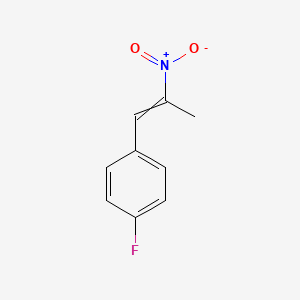
BOC-ASN-OBZL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl (tert-butoxycarbonyl)-L-asparaginate, commonly known as BOC-ASN-OBZL, is a derivative of the amino acid asparagine. It is widely used in peptide synthesis due to its protective groups, which prevent unwanted side reactions during the synthesis process. The compound has a molecular weight of 322.36 g/mol and is often utilized in solid-phase peptide synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (tert-butoxycarbonyl)-L-asparaginate typically involves the protection of the amino group of L-asparagine with a tert-butoxycarbonyl (BOC) group and the esterification of the carboxyl group with benzyl alcohol. The reaction conditions generally include the use of di-tert-butyl dicarbonate (BOC anhydride) and benzyl alcohol in the presence of a base such as sodium hydroxide. The reaction is carried out at ambient temperature and is followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production of Benzyl (tert-butoxycarbonyl)-L-asparaginate follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality of the final product. The reaction is typically conducted in large reactors with efficient stirring and temperature control to optimize yield and purity. The product is then purified using techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
Benzyl (tert-butoxycarbonyl)-L-asparaginate undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the BOC group using acids like trifluoroacetic acid.
Ester Hydrolysis: Conversion of the benzyl ester to the corresponding carboxylic acid using hydrogenation or catalytic hydrogenolysis.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane.
Ester Hydrolysis: Palladium on carbon (Pd/C) catalyst in the presence of hydrogen gas.
Coupling: Dicyclohexylcarbodiimide and N-hydroxysuccinimide in anhydrous solvents like dimethylformamide (DMF).
Major Products
Deprotected Asparagine: Resulting from the removal of the BOC group.
Asparagine Carboxylic Acid: Formed by hydrolysis of the benzyl ester.
Peptide Conjugates: Produced through coupling reactions with other amino acids or peptides.
科学的研究の応用
Benzyl (tert-butoxycarbonyl)-L-asparaginate is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary applications include:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Drug Development: Employed in the synthesis of peptide-based drugs and therapeutic agents.
Bioconjugation: Utilized in the conjugation of peptides to other biomolecules for research and diagnostic purposes.
Material Science: Applied in the development of peptide-based materials and nanostructures for various industrial applications
作用機序
The mechanism of action of Benzyl (tert-butoxycarbonyl)-L-asparaginate primarily involves its role as a protected amino acid derivative in peptide synthesis. The BOC group protects the amino group of asparagine, preventing unwanted side reactions during peptide bond formation. The benzyl ester protects the carboxyl group, allowing selective reactions at the amino group. Upon completion of the synthesis, the protective groups are removed to yield the desired peptide or protein .
類似化合物との比較
Similar Compounds
Benzyl (tert-butoxycarbonyl)-L-aspartate: Similar in structure but derived from aspartic acid.
Benzyl (tert-butoxycarbonyl)-L-glutamate: Derived from glutamic acid and used in similar applications.
Benzyl (tert-butoxycarbonyl)-L-serine: Derived from serine and used in peptide synthesis.
Uniqueness
Benzyl (tert-butoxycarbonyl)-L-asparaginate is unique due to its specific protective groups that allow selective reactions during peptide synthesis. Its stability and ease of removal of protective groups make it a preferred choice in solid-phase peptide synthesis compared to other similar compounds .
特性
分子式 |
C16H22N2O5 |
|---|---|
分子量 |
322.36 g/mol |
IUPAC名 |
benzyl 4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate |
InChI |
InChI=1S/C16H22N2O5/c1-16(2,3)23-15(21)18-12(9-13(17)19)14(20)22-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H2,17,19)(H,18,21) |
InChIキー |
VNFPRPGXGYMAKL-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC(CC(=O)N)C(=O)OCC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![5-methyl-1H,6H,7H,8H-pyrrolo[2,3-g]indazole-7,8-dione](/img/structure/B8773312.png)

![tert-butyl N-[2-(pyridin-2-ylamino)ethyl]carbamate](/img/structure/B8773341.png)






![3-Chloro-[2,3'-bipyridine]-6'-carboxylic acid](/img/structure/B8773401.png)
